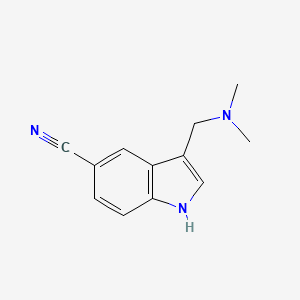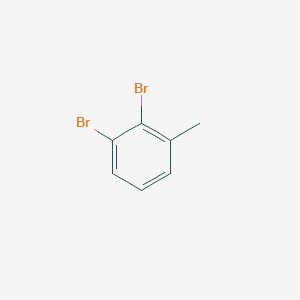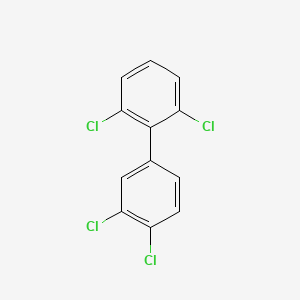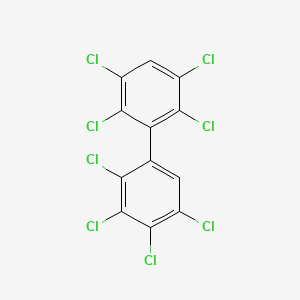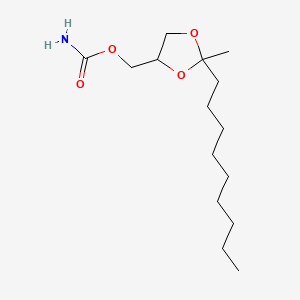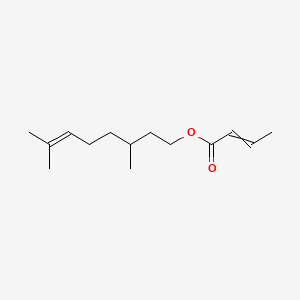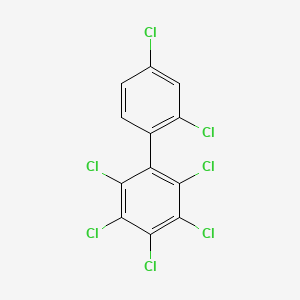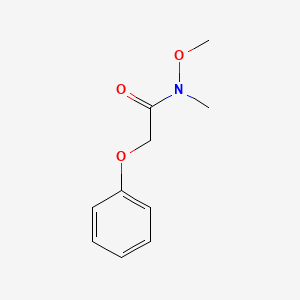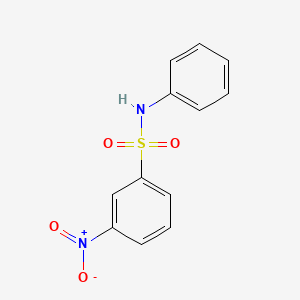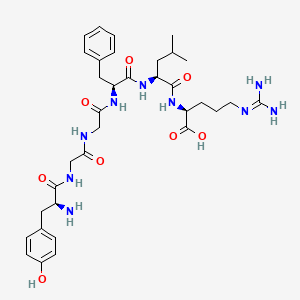
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester, also known as ethyl geranate, is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industries. This compound is a derivative of geranic acid, where the carboxylic acid group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester typically involves the esterification of geranic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Geranic acid+EthanolAcid catalystEthyl geranate+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, the reaction may be performed under reduced pressure to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Geranic acid or geranial (an aldehyde).
Reduction: Geraniol (an alcohol).
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor and taste.
Mechanism of Action
The mechanism of action of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Binding to receptors: Interacting with olfactory receptors to produce its characteristic odor.
Enzyme inhibition: Inhibiting enzymes involved in microbial growth, contributing to its antimicrobial properties.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester can be compared with other similar compounds, such as:
Methyl geranate: The methyl ester of geranic acid, which has similar properties but a slightly different odor profile.
Geraniol: The alcohol derivative of geranic acid, known for its strong rose-like fragrance.
Geranic acid: The parent carboxylic acid, which is less volatile and has a more pungent odor.
These compounds share similar chemical structures and properties but differ in their specific applications and sensory characteristics.
Properties
CAS No. |
13058-12-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl (2E)-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,9H,5-6,8H2,1-4H3/b11-9+ |
InChI Key |
ZPKNTCZTABQJPS-PKNBQFBNSA-N |
SMILES |
CCOC(=O)C=C(C)CCC=C(C)C |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C)C |
Key on ui other cas no. |
13058-12-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)
